molecular formula C12H14BrClO B1293217 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane CAS No. 898760-94-6

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

Cat. No. B1293217
CAS RN: 898760-94-6
M. Wt: 289.59 g/mol
InChI Key: RORYZXLFCFOOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that yield enantiomerically pure products. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, is achieved with high enantiomeric excess and diastereomeric excess, indicating a high level of stereocontrol in the synthesis process . Similarly, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane involves a resolution step to obtain optically pure enantiomers, which is crucial for compounds with chiral centers .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of brominated and chlorinated compounds. The crystal structure of bromo-5 tetraphenyl-1,2,3,4 cyclopentadiene was determined using this method, revealing the angles between the phenyl groups and the central ring . This technique is essential for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated and chlorinated compounds can be complex. For example, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of different products depending on the temperature, indicating that temperature can significantly influence the course of a reaction . These findings are relevant for understanding the reactivity of "1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane" as it may undergo similar temperature-dependent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds are influenced by their molecular structure. For instance, the presence of bromine and chlorine atoms can increase the density and boiling points of these compounds due to their high atomic weights and the possibility of intermolecular interactions such as halogen bonding . The solubility of these compounds in organic solvents can also be high, which is important for their isolation and purification .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of halogenated compounds, similar to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, plays a crucial role in organic chemistry, serving as intermediates for pharmaceuticals, agrochemicals, and materials science. A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlighting the importance of halogenated compounds in drug development (Qiu et al., 2009).

Environmental Impact and Degradation

Research on the environmental impact and degradation of brominated and chlorinated compounds, which are structurally related to the compound of interest, has been extensive. For instance, the study by Bedoux et al. (2012) discusses the occurrence, toxicity, and degradation of triclosan in the environment, shedding light on how similar compounds might behave in natural and engineered systems (Bedoux et al., 2012).

Health and Toxicology

The potential health effects of brominated and chlorinated compounds, which are chemically related to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, have been a subject of study due to their widespread use and persistence in the environment. Birnbaum et al. (2003) review the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), indicating the relevance of understanding the toxicological profiles of such compounds (Birnbaum et al., 2003).

Potential Applications in Organic Synthesis

Compounds like 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane may find applications in organic synthesis, serving as building blocks for more complex molecules. Tateiwa and Uemura (1997) discuss the use of metal cation-exchanged clay catalysts in organic synthesis, hinting at the versatility of halogenated compounds in facilitating various chemical reactions (Tateiwa & Uemura, 1997).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORYZXLFCFOOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645145
Record name 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

CAS RN

898760-94-6
Record name 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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